molecular formula C30H19N5Na2O6S2 B12716560 4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt CAS No. 93963-72-5

4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt

Cat. No.: B12716560
CAS No.: 93963-72-5
M. Wt: 655.6 g/mol
InChI Key: OKYDDFHOQMHHOI-UHFFFAOYSA-L
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Description

4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 1-naphthylamine to form a diazonium salt. This is followed by coupling reactions with other aromatic compounds to form the azo linkages. The final product is then sulfonated to introduce the sulfonic acid groups, which are subsequently neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity. The final product is often subjected to purification steps such as crystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be exploited in biological staining and drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-((4-(2-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
  • 4-Amino-3-((4-(1-phenylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt

Uniqueness

4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is unique due to its specific structural configuration, which imparts distinct color properties and solubility characteristics. Its multiple azo linkages and sulfonic acid groups make it particularly effective as a dye and in various scientific applications.

This compound’s versatility and unique properties make it a valuable asset in both industrial and research settings.

Properties

CAS No.

93963-72-5

Molecular Formula

C30H19N5Na2O6S2

Molecular Weight

655.6 g/mol

IUPAC Name

disodium;4-amino-3-[[4-(naphthalen-1-yldiazenyl)naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C30H21N5O6S2.2Na/c31-29-22-13-12-20(42(36,37)38)16-19(22)17-28(43(39,40)41)30(29)35-34-27-15-14-26(23-9-3-4-10-24(23)27)33-32-25-11-5-7-18-6-1-2-8-21(18)25;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2

InChI Key

OKYDDFHOQMHHOI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=C6C=C(C=CC6=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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